Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate
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Description
The closest compounds I found are "(4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride" and "4-(Naphthalen-2-yl)thiazol-2-amine" . These compounds contain similar structural elements, such as a naphthalene ring and a thiazole ring .
Molecular Structure Analysis
The molecular structure of the related compound “(4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride” has an empirical formula of C14H13ClN2S and a molecular weight of 276.78 .
Scientific Research Applications
Synthetic and Biological Studies
Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate and its derivatives have been synthesized and evaluated for various biological activities. A novel series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were synthesized and assessed for in vitro antibacterial and antifungal activities against strains such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, Escherichia coli, Penicillium expansum, Botryodiplodia theobromae, Nigrospora sp., and Trichothesium sp. (Patel & Patel, 2017).
Antihyperglycemic Activity
Compounds derived from this compound have also been investigated for their antihyperglycemic activity. Specifically, 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives were synthesized and showed promising results in lowering blood glucose levels in sucrose-loaded model (SLM) and alloxan model studies (Imran, Yar, & Khan, 2009).
DNA Binding and Antibacterial Activity
Mononuclear Cu(II), Ni(II), and Co(II) complexes derived from novel benzothiazole Schiff bases, including those related to this compound, have been synthesized and characterized. These complexes exhibited strong DNA binding properties and significant antibacterial activity against pathogens, suggesting their potential for therapeutic applications (Vamsikrishna et al., 2016).
Antimicrobial and Anti-Proliferative Activities
A new series of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, synthesized from compounds related to this compound, were evaluated for antimicrobial and antiproliferative activities. These compounds showed interesting biological properties as antimicrobial agents and as anti-proliferative agents against HCT-116 cancer cells, highlighting their potential in medical research and therapy (Mansour et al., 2020).
Properties
IUPAC Name |
methyl 4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-21(26)16-9-7-15(8-10-16)20(25)24-22-23-19(13-28-22)18-11-6-14-4-2-3-5-17(14)12-18/h2-13H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNSQAQMNLEFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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